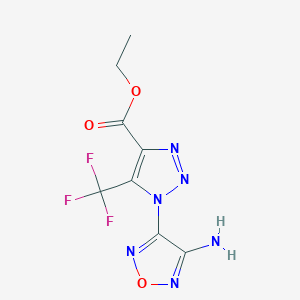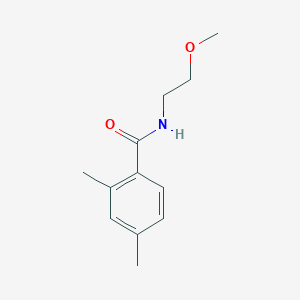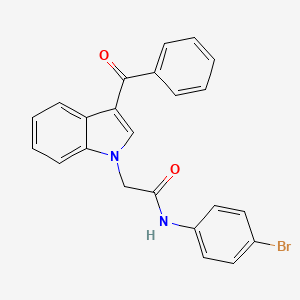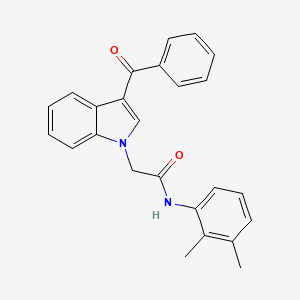![molecular formula C26H24N4O2 B4110578 1-[4-(2-METHOXYBENZOYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE](/img/structure/B4110578.png)
1-[4-(2-METHOXYBENZOYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE
Overview
Description
1-[4-(2-Methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core substituted with a phenyl group and a piperazine ring, which is further substituted with a 2-methoxybenzoyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1-[4-(2-METHOXYBENZOYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves electrophilic aromatic substitution reactions, where a phenyl group is introduced to the phthalazine core.
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with appropriate dihaloalkanes.
Attachment of the 2-methoxybenzoyl group: This final step involves the acylation of the piperazine ring with 2-methoxybenzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-(2-Methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 2-methoxybenzoyl moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel organic compounds with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has investigated its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes involved in disease pathways.
Industry: Its unique chemical properties may find applications in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism by which 1-[4-(2-METHOXYBENZOYL)PIPERAZIN-1-YL]-4-PHENYLPHTHALAZINE exerts its effects is largely dependent on its interaction with molecular targets. The compound may interact with specific receptors or enzymes, modulating their activity through binding interactions. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-[4-(2-Methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine can be compared with other similar compounds, such as:
1-[4-(2-Methoxybenzoyl)-1-piperazinyl]-3-methyl-1-butanone: This compound shares the piperazine and 2-methoxybenzoyl moieties but differs in the substitution pattern on the phthalazine core.
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone: Similar in structure but with a different substitution on the piperazine ring.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-32-23-14-8-7-13-22(23)26(31)30-17-15-29(16-18-30)25-21-12-6-5-11-20(21)24(27-28-25)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFSDZVSTADTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[1-(4-fluorobenzyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate](/img/structure/B4110496.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4110502.png)

![N-[(4-BROMOPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B4110522.png)
![2-{4-AMINO-6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL](/img/structure/B4110525.png)

![3,4-dimethoxy-N-{[5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4110549.png)
![1-{2-oxo-2-[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-1H-indazole](/img/structure/B4110552.png)
![ethyl 4-[4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanoyl]-1-piperazinecarboxylate](/img/structure/B4110560.png)
![2-{5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-nitrophenyl}-4-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B4110561.png)
![2-[4-(1H-benzimidazol-2-yl)-2-methoxyphenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4110566.png)

![4-methyl-2-{2-nitro-5-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B4110572.png)

